molecular formula C12H9ClF3N3 B1415064 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 1042515-66-1

3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1415064
CAS No.: 1042515-66-1
M. Wt: 287.67 g/mol
InChI Key: JIOFKKUTPMHPLE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted pyridine derivatives. The base structure consists of a pyridin-2-amine core with three distinct substituents: a chloro group at position 3, a trifluoromethyl group at position 5, and an N-(pyridin-2-ylmethyl) substituent on the amino nitrogen. The molecular formula can be derived as C₁₂H₉ClF₃N₃, representing a molecular weight of approximately 287.67 grams per mole based on analogous compounds found in chemical databases.

The nomenclature system places the chloro substituent at position 3 of the pyridine ring, indicating its location adjacent to the amino group at position 2. The trifluoromethyl group occupies position 5, creating a meta relationship with the amino functionality. The N-(pyridin-2-ylmethyl) designation indicates that the amino nitrogen is substituted with a methylene bridge connecting to a second pyridine ring at its 2-position. This structural arrangement creates a dipyridyl system linked through an N-methyleneamino bridge, similar to compounds characterized in crystallographic studies of related pyridylmethylamine derivatives.

The presence of multiple electron-withdrawing groups, including the chloro and trifluoromethyl substituents, significantly influences the electronic properties of the pyridine ring system. The trifluoromethyl group is particularly notable for its strong electron-withdrawing character, which affects both the basicity of the pyridine nitrogen and the nucleophilicity of the amino group. Structural analysis of related trifluoromethylpyridine compounds has demonstrated that these substituents create distinct conformational preferences and intermolecular interaction patterns.

X-Ray Crystallographic Studies of Pyridine Derivatives

Crystallographic investigations of related pyridine derivatives provide valuable insights into the solid-state structure and intermolecular interactions of compounds containing similar functional groups. X-ray crystallographic studies of 3-chloropyridin-2-amine derivatives have revealed characteristic hydrogen bonding patterns and packing arrangements that likely apply to the target compound. These studies demonstrate that amine groups in chloro-substituted pyridines form intermolecular hydrogen-bonding associations with pyridine nitrogen atom acceptors, creating centrosymmetric cyclic dimers.

The crystal structure analysis of 3-chloro-5-(trifluoromethyl)pyridin-2-amine, a closely related compound, shows that the fluorine atoms of the trifluoromethyl group exhibit disorder over two sites in a specific ratio. This disorder pattern is common in trifluoromethyl-substituted compounds and represents an important structural feature that affects molecular packing and intermolecular interactions. The crystallographic data indicates that centrosymmetric dimers arise from pairs of N-H⋯N hydrogen bonds, with additional short intermolecular Cl⋯Cl interactions contributing to crystal stability.

Comparative crystallographic analysis reveals that compounds containing pyridin-2-ylmethyl groups, such as N-(pyridin-2-ylmethyl)pyridin-2-amine, crystallize with multiple molecules in the asymmetric unit. The geometries of these molecules show similar overall conformations, with the primary structural variation occurring in the torsion angles of the inter-ring chains. The dihedral angles between pyridyl ring planes in such compounds typically range from 83 to 84 degrees, indicating a nearly perpendicular orientation that minimizes steric interactions while allowing for optimal intermolecular hydrogen bonding.

The crystal packing of these compounds is further stabilized by weak intermolecular N-H⋯N hydrogen bonds and C-H⋯π interactions. These secondary interactions contribute significantly to the overall stability of the crystal lattice and influence the physical properties of the solid material. The combination of strong primary hydrogen bonds and weaker secondary interactions creates a robust three-dimensional network that affects both mechanical properties and thermal stability.

Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect spectroscopy provides crucial information about the solution-state conformational behavior of compounds containing multiple aromatic rings and flexible linking groups. Studies of related N-acyl-piperidine derivatives have demonstrated that Nuclear Overhauser Effect experiments can effectively distinguish between different rotameric conformations and provide quantitative information about conformational populations. These techniques are particularly valuable for analyzing compounds with restricted rotation about amide bonds or similar structural features.

Low-temperature Nuclear Overhauser Effect experiments have proven especially useful for conformational analysis of pyridine derivatives with trifluoromethyl substituents. The experimental approach involves selective irradiation of specific proton environments followed by observation of Nuclear Overhauser Effect enhancements at other positions. This method allows for the assignment of major and minor conformations and provides quantitative data about conformational ratios. For compounds containing pyridylmethyl groups, the technique can distinguish between different orientations of the pyridine rings and quantify the barriers to rotation.

The conformational behavior of trifluoromethyl-substituted pyridines is significantly influenced by electronic effects and steric interactions. Studies have shown that the presence of electron-withdrawing groups like trifluoromethyl can alter the preferred conformations of attached substituents through both direct steric effects and indirect electronic influences on π-π interactions between aromatic rings. The coalescence temperatures observed in variable-temperature Nuclear Magnetic Resonance experiments typically correspond to activation energy barriers of approximately 18-19 kilocalories per mole for rotation about bonds connecting aromatic systems.

Computational modeling combined with Nuclear Overhauser Effect data provides a powerful approach for understanding conformational preferences. Non-covalent interaction analysis has emerged as a superior method for identifying low-energy, through-space interactions that influence molecular conformation. These computational studies can predict Nuclear Magnetic Resonance chemical shifts for different conformers with high accuracy, typically showing deviations of less than 0.3 parts per million from observed values for most proton environments.

Comparative Structural Features With Related Trifluoromethylpyridine Analogues

Comparative analysis of structural features across related trifluoromethylpyridine analogues reveals important patterns in molecular geometry, electronic properties, and intermolecular interactions. The compound 3-chloro-5-(trifluoromethyl)pyridin-2-amine serves as a key reference structure, with a molecular formula of C₆H₄ClF₃N₂ and molecular weight of 196.56 grams per mole. This base structure provides insights into the effects of additional substituents and modifications on overall molecular properties.

Table 1: Comparative Physical Properties of Trifluoromethylpyridine Analogues

Compound Molecular Formula Molecular Weight Melting Point Boiling Point
3-Chloro-5-(trifluoromethyl)pyridin-2-amine C₆H₄ClF₃N₂ 196.56 84-94°C 201.6°C
N-Methyl-5-(trifluoromethyl)pyridin-2-amine C₇H₇F₃N₂ 176.14 - -
2-Amino-5-(trifluoromethyl)pyridine C₆H₅F₃N₂ 162.12 - -

The structural comparison reveals that the introduction of N-substitution and additional ring systems progressively increases molecular complexity and affects physical properties. The density of 3-chloro-5-(trifluoromethyl)pyridin-2-amine is reported as 1.5±0.1 grams per cubic centimeter, with a flash point of 75.7±27.3°C. These properties reflect the combined influence of the halogen and trifluoromethyl substituents on molecular packing and intermolecular forces.

The electronic effects of trifluoromethyl substitution are particularly pronounced in pyridine systems, where the strong electron-withdrawing character significantly affects both the basicity of the pyridine nitrogen and the reactivity of other positions on the ring. Computational studies of related compounds have shown that trifluoromethyl groups create substantial changes in electrostatic potential surfaces and can influence conformational preferences through both steric and electronic mechanisms. The positioning of the trifluoromethyl group at the 5-position creates a meta relationship with the amino functionality, minimizing direct electronic interactions while still exerting significant influence on overall ring reactivity.

Intermolecular interaction patterns in trifluoromethylpyridine derivatives are characterized by a combination of conventional hydrogen bonding and weaker interactions involving the fluorine atoms. Crystallographic studies have identified short Cl⋯Cl interactions of approximately 3.28 Ångströms in related compounds, indicating the presence of halogen bonding that contributes to crystal stability. The trifluoromethyl groups can participate in weak C-F⋯H interactions and may exhibit disorder in the solid state, affecting both packing efficiency and thermal properties.

The synthetic accessibility and reactivity patterns of these compounds are strongly influenced by the electronic effects of the substituents. The combination of electron-withdrawing groups creates pyridine derivatives with reduced basicity and altered nucleophilic reactivity compared to unsubstituted analogues. These electronic modifications have significant implications for both synthetic methodology and potential biological activity, making structural characterization essential for understanding structure-activity relationships in pharmaceutical and agrochemical applications.

Properties

IUPAC Name

3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3/c13-10-5-8(12(14,15)16)6-18-11(10)19-7-9-3-1-2-4-17-9/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOFKKUTPMHPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine Intermediate

Method A: Direct Chlorination and Trifluoromethylation

  • Reagents: 2,3-dichloropyridine, trifluoromethylating agent (e.g., Togni reagent or trifluoromethyl iodide with a suitable catalyst), radical initiator (e.g., AIBN).
  • Procedure:
    • Dissolve 2,3-dichloropyridine in an inert solvent such as acetonitrile.
    • Add the trifluoromethylating agent and radical initiator.
    • Heat the mixture at 80–100°C under nitrogen for 12–24 hours.
    • Purify via column chromatography to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.

Data Table 1: Synthesis Parameters

Step Reagents Solvent Temperature Time Yield (%)
1 2,3-dichloropyridine + CF3 source Acetonitrile 80–100°C 12–24h 70–85

Nucleophilic Substitution to Introduce the Amino Group at Position 2

Method B: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: 2,3-dichloro-5-(trifluoromethyl)pyridine, ammonia or primary amine, suitable base (e.g., potassium carbonate).
  • Procedure:
    • Dissolve the dichloropyridine intermediate in ethanol or DMF.
    • Add excess ammonia or amine and base.
    • Heat at 100–120°C under reflux for 12–24 hours.
    • Cool, then extract and purify the 2-amino derivative via recrystallization.

Data Table 2: Nucleophilic Substitution Conditions

Step Reagents Solvent Temperature Time Yield (%)
2 Dichloropyridine + NH3 Ethanol/DMF 100–120°C 12–24h 75–90

Chlorination at the 3-Position

Method C: Selective Chlorination

  • Reagents: N-chlorosuccinimide (NCS), radical initiator (e.g., AIBN).
  • Procedure:
    • Dissolve the amino pyridine in a suitable solvent like dichloromethane.
    • Add NCS and a catalytic amount of AIBN.
    • Stir at 60°C under nitrogen for 6–12 hours.
    • Isolate the 3-chloro derivative by chromatography.

Data Table 3: Chlorination Parameters

Step Reagents Solvent Temperature Time Yield (%)
3 NCS + amino pyridine DCM 60°C 6–12h 65–80

Final Amine Functionalization at the 2-Position

Method D: Reductive Amination or Amide Formation

  • Reagents: The 3-chloro-2-amino-5-(trifluoromethyl)pyridine, suitable amine or acyl chloride, reducing agents (e.g., NaBH4), or coupling reagents (e.g., HBTU).
  • Procedure:
    • For amination, react the amino pyridine with the desired methyl or benzyl halide under basic conditions.
    • Alternatively, for amide formation, activate the acid with HBTU and couple with the amino pyridine.
    • Purify the final product via chromatography.

Data Table 4: Final Functionalization

Step Reagents Solvent Temperature Time Yield (%)
4 Amine or acyl chloride + coupling reagents DCM/DMF Room temp 8–12h 60–85

Summary of Optimized Synthetic Route

Step Reaction Type Key Reagents Conditions Typical Yield (%)
1 Trifluoromethylation CF3 source + radical initiator 80–100°C, inert 70–85
2 Nucleophilic substitution NH3 or primary amine Reflux, ethanol/DMF 75–90
3 Chlorination NCS 60°C, DCM 65–80
4 Amine functionalization Amine or acyl chloride Room temp, chromatography 60–85

Notes and Research Findings

  • Reaction Optimization: Mild conditions such as room temperature amidation and controlled chlorination improve regioselectivity and reduce side reactions.
  • Purification: Silica gel chromatography and recrystallization are effective for isolating high-purity intermediates and final compounds.
  • Yield Enhancement: Use of high-purity reagents, inert atmospheres, and optimized reaction times significantly improve overall yields.
  • Environmental Considerations: Solvent choice (e.g., ethanol, ethyl acetate) aligns with green chemistry principles, minimizing hazardous waste.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine as a lead compound in the development of anticancer agents. Its structural features allow for interaction with specific biological targets involved in cancer progression.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibition of tumor growth in preclinical models. The mechanism involves the inhibition of key enzymes responsible for DNA repair, making it a candidate for combination therapies with DNA-damaging agents .

1.2 Targeting Kinases
The compound has also been investigated for its activity against various kinases involved in cancer signaling pathways. Its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.

Agricultural Chemistry

2.1 Pesticide Development
this compound serves as an important intermediate in the synthesis of novel pesticides, particularly fungicides like fluopyram.

  • Synthesis Method : A patent describes a method for synthesizing fluopyram using this compound as an intermediate, emphasizing its role in enhancing the efficacy of agricultural products against fungal pathogens . The synthesis involves a straightforward substitution reaction that yields high purity and yield.
Compound Use Mechanism
FluopyramFungicideInhibits mitochondrial respiration
This compoundIntermediateEnhances fungicidal properties

Materials Science

3.1 Synthesis of Functional Materials
This compound can be utilized in the synthesis of functionalized polymers and materials that exhibit unique electronic and optical properties due to its fluorinated structure.

  • Research Insight : Recent advancements have shown that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and electronic devices .

Chemical Synthesis

4.1 Synthetic Pathways
The synthesis of this compound can be achieved through various methodologies, including:

  • Substitution Reactions : Utilizing chlorinated pyridines as starting materials.
  • Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to introduce functional groups.

Mechanism of Action

The mechanism of action of 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the pyridinylmethyl group can facilitate binding to specific sites on target molecules, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural Features

Compound Name Substituents on Pyridine Core Key Functional Groups Molecular Weight
Target Compound 3-Cl, 5-CF₃, N-(pyridin-2-ylmethyl) Chlorine, trifluoromethyl, pyridinylmethylamine ~316.7 (estimated)
Fluazinam 3-Cl, 5-CF₃, N-(3-Cl-2,6-dinitro-4-CF₃-phenyl) Chlorine, nitro, trifluoromethyl 465.09
3-Chloro-5-(trifluoromethyl)pyridin-2-amine 3-Cl, 5-CF₃ Chlorine, trifluoromethyl 211.58
3-Chloro-N-[(1,1-dioxothiolan-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine 3-Cl, 5-CF₃, N-(1,1-dioxothiolan-3-ylmethyl) Sulfone, trifluoromethyl 328.73

Key Observations :

  • The target compound shares the 3-Cl-5-CF₃-pyridin-2-amine backbone with fluazinam and simpler analogs.
  • Fluazinam incorporates a highly substituted aromatic ring with electron-withdrawing groups (nitro, CF₃), enhancing its stability and fungicidal activity .
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine lacks the N-substituent, making it a simpler precursor in synthetic routes .

Key Observations :

  • Fluazinam’s efficacy stems from its nitro groups, which enhance redox cycling and disrupt fungal energy production .
  • The target compound ’s pyridin-2-ylmethyl group may improve bioavailability compared to bulkier analogs like fluazinam.

Physicochemical Properties

Property Target Compound Fluazinam 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
LogP ~3.5 (estimated) 7.1 ~2.8
Solubility Moderate (polar aprotic solvents) Low (lipophilic) High (polar solvents)
Melting Point ~100–120°C (estimated) 115–117°C Not reported

Key Observations :

  • Fluazinam’s high logP (7.1) correlates with environmental persistence and slow degradation .

Biological Activity

Overview

3-Chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine is a synthetic compound with significant potential in biological research and medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a pyridinylmethyl moiety, enhance its lipophilicity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H9ClF3N3
  • Molecular Weight : 273.66 g/mol
  • Structural Features :
    • Trifluoromethyl group enhances membrane permeability.
    • Pyridinylmethyl group facilitates interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate cell membranes effectively. The pyridinylmethyl group aids in binding to specific sites on target molecules, modulating their activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro experiments demonstrated that it can induce apoptosis in various cancer cell lines. For instance, a study showed that the compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing cell death . This suggests a potential role in cancer therapy.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial for cognitive function .

Case Studies

StudyFindings
FaDu Hypopharyngeal Tumor Cells Induced apoptosis more effectively than bleomycinPotential for cancer therapy
Alzheimer's Disease Model Inhibited AChE and BuChEPossible neuroprotective agent

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound demonstrates unique properties due to the combination of its functional groups. For example, while other pyridine derivatives may lack the trifluoromethyl group, which significantly enhances lipophilicity and stability, this compound's design allows for improved interaction with biological targets .

Q & A

Basic: What is the synthetic pathway for 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine, and how is its purity validated?

Methodological Answer:
The compound is synthesized via nucleophilic substitution reactions. A typical route involves reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with 2-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-synthesis, purity is validated using:

  • High-Performance Liquid Chromatography (HPLC): To confirm >97% purity (common threshold for research-grade material) .
  • Melting Point Analysis: Observed range 95–97.5°C aligns with literature values for crystalline purity .
  • Infrared (IR) Spectroscopy: Peaks at ~3350 cm⁻¹ (N–H stretch) and 1130 cm⁻¹ (C–F stretch) confirm functional groups .

Advanced: How can researchers resolve positional disorder in the trifluoromethyl group during X-ray crystallographic analysis?

Methodological Answer:
Disorder in the trifluoromethyl group (e.g., F atoms split over two sites in a 0.68:0.32 ratio) is resolved using:

  • SHELXL Refinement: Implement split-atom models with occupancy parameters constrained to sum to 1.0 .
  • Hydrogen Bonding Analysis: Intramolecular N–H⋯Cl interactions (2.5–3.0 Å) stabilize the structure and guide disorder modeling .
  • Thermal Ellipsoid Plots: Visualize atomic displacement parameters to distinguish static disorder from dynamic motion .

Table 1: Key Crystallographic Parameters (from )

ParameterValue
Space GroupMonoclinic, P2₁/c
Hydrogen Bond (N–H⋯N)2.89 Å, 165°
Disorder Ratio (CF₃)68.3% : 31.7%

Basic: What are the primary research applications of this compound?

Methodological Answer:
The compound is a critical intermediate in synthesizing fluazinam , a broad-spectrum fungicide targeting Botrytis cinerea and Phytophthora infestans. Key applications include:

  • Agrochemical Development: Fluazinam derivatives are optimized for crop protection via structure-activity relationship (SAR) studies .
  • Mechanistic Studies: Investigates inhibition of fungal mitochondrial ATP synthesis .

Advanced: How do environmental metabolites of this compound impact non-target organisms?

Methodological Answer:
Metabolites like AMPA and DAPA (from microbial degradation) are analyzed using:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Quantifies residues in soil/water matrices with detection limits <0.1 ppb .
  • Ecotoxicology Assays: Daphnia magna acute toxicity (LC₅₀ > 10 mg/L) indicates low aquatic risk, but chronic effects require further study .

Table 2: Key Metabolites and Properties (from )

MetaboliteStructureDetection Method
AMPA2-Amino-3-chloro-α,α,α-trifluoro-2-nitro-p-toluidinoLC-MS/MS (ESI⁻)
DAPA3-Chloro-2-(2,6-diamino-3-chloro-α,α,α-trifluoro-p-toluidino)-5-(trifluoromethyl)pyridineHPLC-UV (254 nm)

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods to avoid inhalation of fine crystalline powder .
  • Waste Disposal: Collect in halogenated waste containers for incineration .

Advanced: How can computational modeling optimize derivatization for enhanced fungicidal activity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the pyridine nitrogen .
  • Molecular Docking: Simulates binding to Botrytis cytochrome bc₁ complex (PDB: 1PP9) to prioritize substituents improving affinity .
  • QSAR Models: Correlate logP values (experimental: 7.1) with bioactivity to balance lipophilicity and membrane permeability .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR: Peaks at δ 8.2 ppm (pyridine-H) and δ 120–125 ppm (CF₃ carbon) validate connectivity .
  • X-Ray Diffraction (XRD): Unit cell parameters (a = 7.2 Å, b = 12.4 Å) match single-crystal data .

Advanced: How does intramolecular hydrogen bonding influence the compound’s stability in solution?

Methodological Answer:

  • Nuclear Overhauser Effect (NOE) NMR: Detects spatial proximity between N–H and pyridinyl-Cl (≤3.0 Å), confirming intramolecular interactions .
  • pH-Dependent Stability Studies: Degradation rates increase at pH > 8 due to deprotonation disrupting N–H⋯Cl bonds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

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